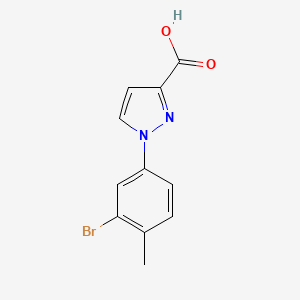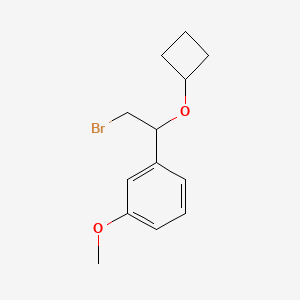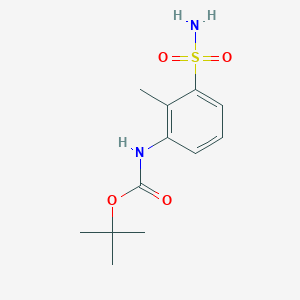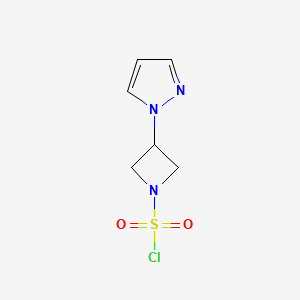
3-(1H-Pyrazol-1-yl)-1-azetidinesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-pyrazol-1-yl)azetidine-1-sulfonyl chloride is a chemical compound that features both a pyrazole ring and an azetidine ring, connected via a sulfonyl chloride group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)azetidine-1-sulfonyl chloride typically involves the reaction of 1H-pyrazole with azetidine-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of 3-(1H-pyrazol-1-yl)azetidine-1-sulfonyl chloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-(1H-pyrazol-1-yl)azetidine-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Oxidation and Reduction Reactions: The pyrazole ring can participate in oxidation and reduction reactions, leading to the formation of different pyrazole derivatives.
Cyclization Reactions: The azetidine ring can undergo cyclization reactions to form larger ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonate Thioester Derivatives: Formed by the reaction with thiols.
科学研究应用
3-(1H-pyrazol-1-yl)azetidine-1-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(1H-pyrazol-1-yl)azetidine-1-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl chloride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds.
相似化合物的比较
Similar Compounds
3-(1H-pyrazol-1-yl)azetidine-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
3-(1H-pyrazol-1-yl)azetidine-1-sulfonate ester: Contains a sulfonate ester group instead of a sulfonyl chloride group.
Uniqueness
3-(1H-pyrazol-1-yl)azetidine-1-sulfonyl chloride is unique due to the presence of both a pyrazole ring and an azetidine ring, connected via a reactive sulfonyl chloride group. This combination of structural features allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
属性
分子式 |
C6H8ClN3O2S |
|---|---|
分子量 |
221.67 g/mol |
IUPAC 名称 |
3-pyrazol-1-ylazetidine-1-sulfonyl chloride |
InChI |
InChI=1S/C6H8ClN3O2S/c7-13(11,12)9-4-6(5-9)10-3-1-2-8-10/h1-3,6H,4-5H2 |
InChI 键 |
NRLSRODPMYAVIA-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1S(=O)(=O)Cl)N2C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![rac-methyl(2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylatehydrochloride](/img/structure/B13635493.png)



![5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride](/img/structure/B13635533.png)
![{[(2R)-azetidin-2-yl]methyl}dimethylaminedihydrochloride](/img/structure/B13635535.png)

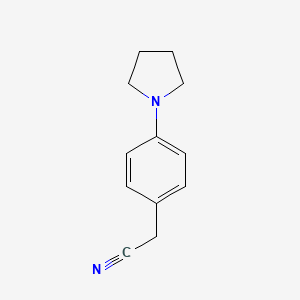
![1-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13635558.png)
![rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine](/img/structure/B13635562.png)
